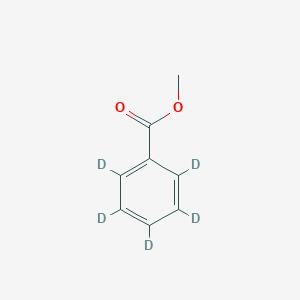

Methyl Benzoate-2,3,4,5,6-d5

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 2,3,4,5,6-pentadeuteriobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O2/c1-10-8(9)7-5-3-2-4-6-7/h2-6H,1H3/i2D,3D,4D,5D,6D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPJVMBTYPHYUOC-VIQYUKPQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])C(=O)OC)[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

"Methyl Benzoate-2,3,4,5,6-d5" chemical properties

The following technical guide is structured as an advanced monograph for researchers and analytical scientists. It synthesizes physicochemical data, synthesis protocols, and analytical workflows into a cohesive document.

CAS Number: 68661-19-8 Chemical Formula: C₈H₃D₅O₂ Molecular Weight: 141.18 g/mol [1]

Executive Summary

Methyl Benzoate-2,3,4,5,6-d5 (Methyl Benzoate-d5) is a stable, isotopically labeled derivative of methyl benzoate where the five aromatic protons have been replaced by deuterium.[1] It serves as a critical internal standard in gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) for the quantification of benzoate esters, cocaine metabolites, and environmental pollutants.[1] Its mass shift of +5 Da ensures clean spectral separation from the non-deuterated analyte (d0) and its natural isotopes, making it indispensable for trace-level quantitative analysis and metabolic flux studies.

Physicochemical Profile

The deuteration of the benzene ring alters the mass and vibrational modes of the molecule without significantly impacting its chromatographic retention time or chemical reactivity, although slight shifts in boiling point and density (the secondary isotope effect) may be observed.

| Property | Methyl Benzoate (Natural) | Methyl Benzoate-d5 (Labeled) |

| CAS Number | 93-58-3 | 68661-19-8 |

| Formula | C₆H₅COOCH₃ | C₆D₅COOCH₃ |

| Molecular Weight | 136.15 g/mol | 141.18 g/mol |

| Boiling Point | 199.6 °C | ~198–199 °C |

| Density (20°C) | 1.088 g/mL | ~1.13 g/mL (Estimated via mass difference) |

| Appearance | Colorless liquid | Colorless liquid |

| Solubility | Miscible in organic solvents; poor in water | Miscible in organic solvents; poor in water |

| Key MS Ions (EI) | m/z 136, 105, 77 | m/z 141, 110, 82 |

Synthesis & Isotopic Purity

Synthesis Logic

The synthesis of Methyl Benzoate-d5 typically employs a Fischer Esterification.[2][3] The reaction is driven by the acid-catalyzed condensation of Benzoic Acid-d5 with Methanol. To ensure high isotopic purity (>99 atom % D), the starting material (Benzoic Acid-d5) must be of high enrichment, and the reaction environment must be anhydrous to prevent back-exchange, although aromatic protons are generally non-exchangeable under standard acidic conditions.

Synthesis Workflow Diagram

The following diagram illustrates the chemical transformation and the logic flow for purification.

Purity Validation Protocol

-

Isotopic Enrichment: Validated via 1H-NMR . The aromatic region (7.0–8.0 ppm) should be silent. A residual signal integration of <1% relative to the methyl singlet (3.9 ppm) confirms >99% enrichment.

-

Chemical Purity: Validated via GC-FID to ensure no unreacted benzoic acid or solvent remains.

Analytical Applications: The "Self-Validating" Protocol

The primary utility of Methyl Benzoate-d5 is as an Internal Standard (IS). The "Self-Validating" nature of this protocol stems from the IS being added before sample preparation. This corrects for:

-

Extraction Efficiency: Any loss of analyte during extraction is mirrored by the IS.

-

Injection Variability: Fluctuations in injection volume are normalized.

-

Matrix Effects: Ion suppression/enhancement in the source affects both d0 and d5 similarly (co-elution).

Mass Spectrometry Fragmentation

In Electron Ionization (EI) at 70 eV, Methyl Benzoate-d5 follows a predictable fragmentation pathway shifted by the deuterium load:

-

Molecular Ion (M+): m/z141 (vs 136).

-

Base Peak [M - OCH3]+: m/z110 (Benzoyl cation-d5).[1] The loss of the methoxy group (31 Da) leaves the deuterated benzoyl ring (C₆D₅CO⁺).

-

Phenyl Cation [C6D5]+: m/z82 . Subsequent loss of CO (28 Da) from the benzoyl cation.

Quantitative Workflow (GC-MS)

Objective: Quantify trace methyl benzoate in a complex matrix (e.g., biological fluid or wastewater).[1]

Step-by-Step Protocol:

-

Preparation of Stock Solution: Dissolve 10 mg Methyl Benzoate-d5 in 10 mL Methanol (1 mg/mL). Store at -20°C.

-

Spiking (The Critical Step): Add a fixed volume (e.g., 10 µL) of the IS stock to every sample (calibration standards, blanks, and unknowns) prior to extraction.

-

Extraction: Perform Liquid-Liquid Extraction (LLE) using Dichloromethane or Ethyl Acetate.

-

GC-MS Analysis:

-

Column: DB-5ms or equivalent (30m x 0.25mm).[1]

-

Temp Program: 50°C (1 min) -> 10°C/min -> 250°C.

-

SIM Mode (Selected Ion Monitoring):

-

Target (d0): Monitor m/z 136, 105, 77.

-

Internal Standard (d5): Monitor m/z 141, 110, 82.

-

-

-

Data Processing: Plot the Area Ratio (

) vs. Concentration Ratio.

Analytical Logic Diagram

Advanced Applications: Drug Metabolism & KIE

Beyond quantification, Methyl Benzoate-d5 is utilized in mechanistic drug development.[1]

Metabolic Soft Spot Identification

Methyl benzoate moieties in drug candidates are susceptible to hydrolysis (by esterases) and aromatic hydroxylation (by CYP450s).

-

Kinetic Isotope Effect (KIE): Replacing the aromatic protons with deuterium can slow down the rate of ring hydroxylation (C-D bond is stronger than C-H).

-

Metabolic Switching: If the aromatic ring is the primary site of metabolism, deuteration (d5) may force the metabolic pathway to "switch" to the ester hydrolysis or another site. Comparing the metabolic profile of the d0 vs. d5 analog helps identify the rate-determining step in clearance.

Tracer Studies

In environmental fate studies, Methyl Benzoate-d5 is used as a tracer to distinguish anthropogenic sources (spiked d5) from naturally occurring methyl benzoate (biological emissions from plants).[1]

Handling & Stability

-

Storage: Store at 2–8°C in a sealed container under inert gas (Argon/Nitrogen) to prevent moisture absorption (hydrolysis risk).

-

Stability: Stable for >2 years if stored correctly. Avoid strong bases (NaOH) which cause rapid hydrolysis to Benzoic Acid-d5.

-

Safety: Treat as a mild irritant (similar to methyl benzoate). Wear nitrile gloves and safety glasses.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 7150, Methyl Benzoate. Retrieved from [Link]

-

Restek Corporation. GC-MS Method Translator and Retention Time Data for Methyl Benzoate. Retrieved from [Link]

-

Doc Brown's Chemistry. Mass Spectrum and Fragmentation of Methyl Benzoate. Retrieved from [Link]

-

Vibzz Lab (2023). Methyl Benzoate Synthesis via Fischer Esterification.[3] Retrieved from [Link]

Sources

"Methyl Benzoate-d5" CAS number 68661-19-8

Technical Guide to Methyl Benzoate-d5 (CAS 68661-19-8): Synthesis, Quantitation, and Metabolic Tracking

Executive Summary

Methyl Benzoate-d5 (CAS 68661-19-8) is the stable isotope-labeled analog of methyl benzoate, featuring a fully deuterated aromatic ring (

This guide provides a comprehensive technical framework for the synthesis, mass spectrometric validation, and application of Methyl Benzoate-d5 in high-precision research.

Chemical Profile & Isotopic Signature

The utility of Methyl Benzoate-d5 relies on its mass shift relative to the unlabeled analyte (

Table 1: Physicochemical Constants

| Property | Value | Notes |

| CAS Number | 68661-19-8 | Specific to ring-deuterated ( |

| Chemical Formula | ||

| Molecular Weight | 141.18 g/mol | Unlabeled MW: 136.15 g/mol |

| Boiling Point | ~199 °C | Isotope effect on BP is negligible |

| Density | 1.09 g/mL | Slightly higher than unlabeled (1.088) |

| Solubility | Immiscible in water; Soluble in MeOH, |

Mass Spectrometric Validation

In Electron Ionization (EI) MS, Methyl Benzoate-d5 exhibits a distinct fragmentation pattern shifted by +5 Da for fragments retaining the aromatic ring.

-

Molecular Ion (

): m/z 141 (vs. 136) -

Base Peak (

, Benzoyl cation): m/z 110 (vs. 105) -

Phenyl Cation (

, secondary fragment): m/z 82 (vs. 77)

Synthesis: Mechanistic Pathway & Protocol

The most robust synthesis involves the Fischer esterification of Benzoic Acid-d5. This method is preferred over acyl chloride routes for isotopic labeling due to milder conditions that prevent potential H/D exchange (scrambling) on the aromatic ring.

Core Reaction Logic

The reaction is an equilibrium process driven to completion by the removal of water or the use of excess alcohol. Sulfuric acid acts as the proton source to activate the carbonyl oxygen, making it susceptible to nucleophilic attack by methanol.

Figure 1: Acid-catalyzed Fischer esterification pathway for Methyl Benzoate-d5 synthesis.

Experimental Protocol: Micro-Scale Synthesis

For research quantities (1–5 g)

-

Setup: Equip a 25 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

-

Reagents: Add Benzoic Acid-d5 (1.0 g, 7.8 mmol) and Methanol (anhydrous, 10 mL).

-

Catalyst: Slowly add Concentrated

(0.5 mL) dropwise while stirring. Exothermic reaction. -

Reflux: Heat the mixture to reflux (approx. 70°C) for 4 hours.

-

Workup:

-

Purification: Remove solvent. If high purity (>99%) is required for MS standards, perform vacuum distillation (bulb-to-bulb).

Analytical Application: GC-MS Internal Standard

Methyl Benzoate-d5 is the ideal Internal Standard (IS) for quantifying methyl benzoate in complex matrices (e.g., fungal metabolites in indoor air, food spoilage markers).

The "Carrier Effect" in Trace Analysis

In ultra-trace analysis (ppb levels), active sites in the GC liner and column can irreversibly adsorb the analyte. By co-injecting a deuterated IS at a higher concentration (e.g., 50-100x the analyte), the IS preferentially occupies these active sites. This "sacrificial" behavior improves the transmission and peak shape of the target analyte, a phenomenon known as the Carrier Effect .

Figure 2: Quantitative workflow using Methyl Benzoate-d5 as an Internal Standard.

Protocol: GC-MS Quantitation (SIM Mode)

-

IS Spiking Solution: Prepare a 10 µg/mL solution of Methyl Benzoate-d5 in Methanol.

-

Sample Prep: Add 10 µL of IS solution to 1 mL of sample extract.

-

GC Parameters:

-

Column: 5% Phenyl-methylpolysiloxane (e.g., DB-5ms).

-

Carrier Gas: Helium (1 mL/min).

-

Temp Program: 50°C (1 min) -> 10°C/min -> 250°C.

-

-

MS Acquisition (SIM):

-

Target (Methyl Benzoate): Monitor m/z 136 (Quant), 105 (Qual).

-

IS (Methyl Benzoate-d5): Monitor m/z 141 (Quant), 110 (Qual).

-

-

Calculation: Plot Area Ratio (

) vs. Concentration Ratio.

Metabolic Tracking & Stability

In drug development, Methyl Benzoate-d5 is used to study the metabolic fate of benzoate-containing drugs. The ring-deuterium atoms are metabolically stable, unlike the methyl ester group which is rapidly hydrolyzed by carboxylesterases.

Metabolic Pathway

Upon ingestion, methyl benzoate is hydrolyzed to benzoic acid. The benzoic acid is then conjugated with glycine in the mitochondria to form hippuric acid, which is excreted in urine. Using the d5-analog allows researchers to distinguish exogenous (drug-derived) benzoate from endogenous sources (dietary).

Figure 3: Metabolic biotransformation pathway of Methyl Benzoate-d5 to Hippuric Acid-d5.

Handling and Stability

-

Storage: Store at room temperature in a tightly sealed container. Protect from moisture to prevent hydrolysis.

-

Isotopic Stability: The aromatic C-D bonds are stable under standard storage and physiological conditions. Avoid strong Lewis acids at high temperatures, which could theoretically induce H/D exchange.

-

Safety: Combustible liquid (Flash point ~83°C). Irritating to eyes and skin.[3] Handle in a fume hood.

References

-

CymitQuimica. Benzoic-d5 acid, methyl ester (CAS 68661-19-8) Product Data.[1] Retrieved from

-

MassBank. Mass Spectrum of Methyl Benzoate (Accession: JP003139).[4] Retrieved from

-

National Institutes of Health (NIH). Methyl Benzoate - PubChem Compound Summary. Retrieved from

-

Scion Instruments. Internal Standards - What Are They? How Do I Choose, Use and Benefit From Them? Retrieved from

-

Wiley Analytical Science. GC/MS reveals methyl benzoate is a marker for indoor mould. (2006). Retrieved from

Sources

Isotopic purity of "Methyl Benzoate-d5"

Technical Guide: Isotopic Purity Assurance of Methyl Benzoate-d5 ( )

Executive Summary: The "Silent Variable" in Bioanalysis

In high-precision drug development and metabolic profiling, the integrity of an internal standard (IS) is non-negotiable. Methyl Benzoate-d5, specifically the ring-deuterated isotopologue (

This guide provides a rigorous framework for validating the isotopic purity (abundance of the specific

Molecular Architecture & Synthesis Strategy

Structural Definition

-

Target Molecule: Methyl Benzoate-2,3,4,5,6-

-

Chemical Formula:

-

Molecular Weight: 141.18 g/mol (vs. 136.15 g/mol for unlabeled)

-

Key Feature: The deuterium labels are located exclusively on the aromatic ring. The methyl ester group remains proteo (

).

Synthesis Logic: Preventing Scrambling

To achieve >99 atom % D, de novo synthesis via Fischer Esterification is superior to hydrogen-deuterium exchange (HDX) methods. HDX on the aromatic ring is reversible and often yields incomplete enrichment (

The Preferred Route:

Reaction of Benzoic Acid-

Synthesis Workflow Diagram

The following diagram illustrates the synthesis pathway designed to maximize isotopic conservation.

Figure 1: Fischer Esterification pathway utilizing pre-labeled Benzoic Acid-d5 to ensure ring-deuterium stability.

Analytical Validation Protocol

A Certificate of Analysis (CoA) stating "99% Purity" is insufficient for MS applications. You must distinguish between Chemical Purity (absence of side products) and Isotopic Purity (absence of

Protocol A: Isotopic Distribution via HR-MS

High-Resolution Mass Spectrometry (HR-MS) is the gold standard for defining the isotopologue envelope.

Step-by-Step Methodology:

-

Instrument: Q-TOF or Orbitrap MS (Resolution > 30,000).

-

Inlet: GC or LC (APCI mode preferred for esters).

-

Scan Range:

130 – 150 (Target -

Data Extraction: Extract ion chromatograms (EIC) for:

-

(Unlabeled):

-

(Incomplete):

-

(Target):

-

(Unlabeled):

-

Calculation:

Protocol B: Positional Integrity via H-qNMR

Proton NMR is self-validating because the aromatic region (7.0–8.0 ppm) should be silent in a perfect

Step-by-Step Methodology:

-

Solvent:

(99.8% D) with TMS internal standard. -

Pulse Sequence: 90° pulse, relaxation delay (

) -

Integration:

-

Calibrate Methyl signal (

) at ~3.9 ppm to integral = 3.00. -

Integrate Aromatic region (7.4–8.1 ppm).

-

-

Threshold: Any signal in the aromatic region represents residual Protium (

).-

Acceptance Criteria: Aromatic Integral < 0.05 (indicates >98% D enrichment).

-

Analytical Workflow Diagram

Figure 2: Dual-stream validation workflow combining NMR for structure and MS for quantification.

Quantitative Data Summary

The table below summarizes the expected data for a high-quality Methyl Benzoate-d5 reference standard.

| Parameter | Method | Acceptance Criteria | Failure Consequence |

| Chemical Purity | GC-FID / | > 98.0% | Incorrect concentration calculations. |

| Isotopic Purity | HR-MS / GC-MS | > 99.0% ( | "Signal bleed" into analyte channel ( |

| HR-MS (SIM mode) | < 0.1% | False positives in low-level analyte quantification. | |

| Residual | < 1% (Aromatic) | Reduced internal standard stability/precision. |

Storage & Stability: The Back-Exchange Risk

While the C-D bonds on the phenyl ring are robust (

-

Risk Factor: Presence of moisture + trace acid/base leads to hydrolysis back to Benzoic Acid-

and Methanol. -

Back-Exchange: The aromatic deuterium atoms are stable and do not exchange with solvent protons under neutral storage conditions. Exchange requires extreme conditions (e.g., strong acid at

). -

Storage Protocol:

-

Store at -20°C.

-

Keep under inert atmosphere (

or Ar) to prevent moisture ingress. -

Re-validate chemical purity (not necessarily isotopic purity) every 12 months.

-

References

-

Sigma-Aldrich. Methyl benzoate Product Specification & CAS Data.[1] Sigma-Aldrich.[1] Link

-

National Institutes of Health (NIH). Determination of isotope abundance for deuterium-labeled compounds by quantitative NMR. PubMed. Link

-

ResolveMass Laboratories. Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques. ResolveMass.[2][3][4] Link

-

Royal Society of Chemistry. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds. Analytical Methods.[2][3][4][5][6][7] Link

-

Restek Corporation. Methyl benzoate: GC Method Translator and Applications. Restek. Link

Sources

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. researchgate.net [researchgate.net]

- 3. resolvemass.ca [resolvemass.ca]

- 4. resolvemass.ca [resolvemass.ca]

- 5. Rapid quality control analysis of (13)C-enriched substrate synthesis by isotope ratio mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. lcms.cz [lcms.cz]

- 7. researchgate.net [researchgate.net]

Technical Guide: Stability, Storage, and Integrity of Methyl Benzoate-2,3,4,5,6-d5

Executive Summary

Methyl Benzoate-2,3,4,5,6-d5 (Methyl Benzoate-d5) is a stable isotope-labeled isotopologue of methyl benzoate, primarily utilized as an internal standard (ISTD) in gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). Its utility relies entirely on its isotopic integrity —the retention of deuterium atoms on the aromatic ring—and its chemical purity .

While the aromatic C-D bonds are kinetically stable, the ester functionality renders the molecule susceptible to hydrolytic cleavage. Furthermore, improper handling in protic, acidic environments can induce hydrogen-deuterium (H/D) back-exchange, compromising its mass shift and validity as a quantifier. This guide outlines the physicochemical profile, degradation mechanisms, and a self-validating storage protocol to ensure analytical reliability.

Part 1: Chemical Identity & Physicochemical Profile[1][2]

Understanding the substrate is the first step in preservation. Methyl Benzoate-d5 differs from its non-labeled counterpart by the substitution of five aromatic protons with deuterium.

| Property | Data | Notes |

| Compound Name | This compound | |

| CAS Number | 68661-19-8 | Distinct from unlabeled (93-58-3) |

| Molecular Formula | ||

| Molecular Weight | 141.18 g/mol | +5 Da shift vs. unlabeled (136.[1]15) |

| Appearance | Colorless liquid | |

| Boiling Point | ~199°C | Similar to unlabeled; low volatility risk at RT |

| Solubility | Organic solvents (MeOH, ACN, DCM) | Hydrophobic ; immiscible with water |

| Flash Point | ~83°C | Combustible |

Part 2: Mechanisms of Degradation (The "Why")

To store this compound effectively, one must understand the specific pathways through which it fails. There are two distinct failure modes: Chemical Decomposition and Isotopic Dilution .

Hydrolytic Cleavage (Primary Threat)

The ester linkage is the thermodynamic weak point. In the presence of moisture and a catalyst (trace acid or base from dirty glassware or improper solvents), methyl benzoate-d5 undergoes hydrolysis.

-

Impact: Loss of concentration accuracy. The ISTD peak area decreases, but the mass shift (

) remains on the acid fragment.

Acid-Catalyzed H/D Exchange (Secondary Threat)

Aromatic deuteriums are generally robust. However, in the presence of strong Lewis acids or protic acids (e.g., HCl,

-

Result: Formation of

isotopologues. -

Impact: Catastrophic analytical failure. The internal standard signal "leaks" into the analyte channel (M+0), causing false positives or overestimation of the target analyte.

Visualization: Degradation Pathways

The following diagram illustrates the two failure modes.

Caption: Figure 1. Dual degradation pathways: Ester hydrolysis (chemical loss) and H/D exchange (isotopic loss).

Part 3: Storage & Handling Protocols (The "How")

Based on the mechanisms above, the following protocol ensures long-term stability. This is a self-validating system ; the protocol includes checkpoints to verify integrity.

A. The Storage Ecosystem

| Parameter | Recommendation | Scientific Rationale |

| Temperature | -20°C (Long Term) 2-8°C (Working Stock) | Arrhenius kinetics: Lowering temperature significantly reduces the rate of hydrolysis. |

| Container | Amber Glass Vials with PTFE-lined caps | Amber glass prevents potential photo-oxidation. PTFE (Teflon) is chemically inert and prevents solvent leaching or adsorption. |

| Atmosphere | Argon or Nitrogen Headspace | Displaces atmospheric moisture (preventing hydrolysis) and oxygen (preventing oxidation). |

| Solvent (for stock) | Anhydrous Acetonitrile or Methanol-d4 | Avoid protic solvents with acidic pH. Anhydrous acetonitrile is preferred for stability. |

B. Handling Workflow

-

Equilibration: Allow the vial to reach room temperature before opening.

-

Why? Opening a cold vial condenses atmospheric moisture inside, accelerating hydrolysis.

-

-

Aliquoting: Do not store the primary reference standard in a single large volume if frequent access is required. Aliquot into single-use ampules or vials.

-

Re-sealing: If the primary vial is reused, purge the headspace with a gentle stream of dry nitrogen before recapping.

Visualization: Storage Workflow

Caption: Figure 2. Critical workflow for handling hygroscopic or isotope-sensitive standards.

Part 4: Quality Control & Self-Validation

A protocol is only as good as its verification. You must validate the standard before critical assays.

The "Blank" Check (Isotopic Purity)

Inject a high concentration of the Methyl Benzoate-d5 standard (e.g., 10 µg/mL) into the GC-MS or LC-MS.

-

Monitor: The channel for the unlabeled analyte (Methyl Benzoate, MW 136).

-

Criteria: The signal at the unlabeled mass must be <0.5% of the d5 signal.

-

Failure Mode: If a peak appears at the unlabeled mass, H/D exchange has occurred. Discard the standard.

The "Shift" Check (Chemical Integrity)

-

Method: GC-MS Full Scan.

-

Monitor: Look for a peak at m/z 127 (Benzoic Acid-d5) or m/z 122 (Benzoic Acid-d0).

-

Criteria: The presence of significant benzoic acid peaks indicates hydrolysis.

-

Causality: If Benzoic Acid is present but the d5/d0 ratio is still high, the standard can technically be used if corrected for concentration, but it is poor practice.

NMR Validation (Gold Standard)

If mass spec results are ambiguous,

-

Protocol: Dissolve in

. -

Observation: The aromatic region (7.0 - 8.5 ppm) should be silent . Any signals here indicate the presence of protons on the ring (isotopic impurity) or contamination.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 7150, Methyl benzoate. Retrieved from [Link]

-

Davison, A. S., et al. (2013). Potential problems with using deuterated internal standards for liquid chromatography-tandem mass spectrometry. Annals of Clinical Biochemistry. Retrieved from [Link]

-

Resolve Mass Laboratories (2025). Deuterated Standards for LC-MS Analysis: Stability and Storage. Retrieved from [Link]

Sources

"Methyl Benzoate-d5" safety data sheet (SDS)

Advanced Handling, Safety, and Analytical Applications

Executive Summary & Chemical Architecture

Methyl Benzoate-d5 (CAS: 68661-19-8) is the isotopically labeled analog of methyl benzoate, where the five hydrogen atoms on the phenyl ring have been replaced by deuterium (

This monograph synthesizes safety data, handling protocols, and experimental workflows to ensure data integrity in regulated environments (GLP/GMP).

Chemical Identity

| Parameter | Specification |

| Chemical Name | Methyl Benzoate-2,3,4,5,6-d5 |

| Formula | |

| Molecular Weight | 141.18 g/mol (vs. 136.15 unlabeled) |

| Isotopic Enrichment | |

| Appearance | Colorless liquid |

| Boiling Point | ~199 °C (760 mmHg) |

| Solubility | Immiscible with water; miscible with MeOH, |

Critical Safety Profile (SDS Synthesis)

While Methyl Benzoate-d5 shares the toxicological profile of its non-deuterated parent, the high cost and application specificity necessitate stricter exposure controls.

Hazard Classification (GHS)

-

Flammable Liquids: Category 4 (Combustible Liquid).[1] Flash point ~83°C.

-

Acute Toxicity (Oral): Category 4 (Harmful if swallowed).[1]

-

Skin/Eye Irritation: Category 2 (Causes serious eye irritation).

Toxicology & Exposure Logic

-

Mechanism of Action: Methyl benzoate is metabolized by carboxylesterases to benzoic acid and methanol. The d5-analog undergoes similar hydrolysis.

-

Inhalation Risk: Vapors can irritate the respiratory tract. In high concentrations, it acts as a CNS depressant.

-

Isotope Effect: While kinetic isotope effects (KIE) can slow metabolism (C-D bonds are stronger than C-H), the toxicity profile is functionally identical to the unlabeled form for acute exposure scenarios.

Emergency Response Logic (Visualized)

The following diagram outlines the decision logic for spill response and exposure, prioritizing containment and personnel safety.

Figure 1: Decision matrix for laboratory safety incidents involving Methyl Benzoate-d5.

Technical Handling & Integrity

Preventing Isotopic Back-Exchange

The aromatic deuterium atoms in Methyl Benzoate-d5 are relatively stable. However, exposure to strong acids or Lewis acids at elevated temperatures can catalyze Hydrogen-Deuterium Exchange (HDX), compromising the isotopic purity.

-

Protocol: Store in amber glass to prevent UV-initiated radical reactions.

-

pH Control: Ensure stock solutions are neutral. Avoid storage in acidified solvents (common in LC-MS mobile phases) for prolonged periods (>1 week).

Storage Standards

-

Temperature: Ambient (20–25°C) is generally acceptable, but refrigeration (2–8°C) is recommended for long-term standards to minimize volatility losses (Vapor pressure: ~0.3 mmHg at 20°C).

-

Atmosphere: Store under Nitrogen (

) or Argon to prevent moisture ingress, which can hydrolyze the ester linkage over time.

Experimental Protocol: Internal Standard Application

Methyl Benzoate-d5 is the "Gold Standard" for quantifying methyl benzoate in biological matrices or environmental samples because it corrects for extraction efficiency and matrix effects.

Analytical Workflow (GC-MS)

Objective: Quantify trace methyl benzoate in a plasma matrix.

Materials:

-

Analyte: Methyl Benzoate (unlabeled).

-

ISTD: Methyl Benzoate-d5.[2]

-

Solvent: Methanol (LC-MS Grade).

Step-by-Step Protocol:

-

ISTD Stock Preparation:

-

Weigh 10 mg Methyl Benzoate-d5 into a 10 mL volumetric flask.

-

Dilute to volume with Methanol (Conc: 1 mg/mL).

-

Validation: Verify isotopic purity via GC-MS scan mode (check for m/z 136 abundance).

-

-

Sample Spiking:

-

Aliquot 200 µL of plasma sample.

-

Add 10 µL of ISTD Stock (Final ISTD conc: ~50 µg/mL).

-

Rationale: Adding ISTD before extraction ensures that any loss during Liquid-Liquid Extraction (LLE) is mirrored in the ISTD, self-correcting the final calculation.

-

-

Extraction:

-

Add 600 µL Ethyl Acetate. Vortex 1 min. Centrifuge 10,000 x g for 5 min.

-

Transfer supernatant to GC vial.

-

-

GC-MS Analysis:

-

Column: DB-5ms or equivalent (30m x 0.25mm).

-

Carrier Gas: Helium (1 mL/min).

-

SIM Mode: Monitor m/z 136 (Target) and m/z 141 (ISTD).

-

Dwell Time: 100 ms per ion.

-

Data Processing Workflow

The following diagram illustrates the quantitation logic using the ISTD method.

Figure 2: Self-validating analytical workflow using Methyl Benzoate-d5 to correct for extraction losses.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 7150, Methyl benzoate. Retrieved from [Link]

-

Food and Drug Administration (FDA). Bioanalytical Method Validation Guidance for Industry. (Use of Internal Standards in LC-MS). Retrieved from [Link]

-

European Chemicals Agency (ECHA). Registration Dossier - Methyl Benzoate. Retrieved from [Link]

Sources

Technical Guide: Synthesis and Manufacturing of Methyl Benzoate-2,3,4,5,6-d5

Executive Summary

Methyl Benzoate-2,3,4,5,6-d5 (CAS: 68661-19-8), hereafter referred to as MB-d5 , is a high-value isotopologue used primarily as an internal standard in gas chromatography-mass spectrometry (GC-MS) for the quantification of benzoate preservatives, environmental pollutants, and metabolic byproducts.[1]

This guide details the strategic synthesis and manufacturing protocols required to produce MB-d5 with >99% chemical purity and >98 atom % D isotopic enrichment. Unlike generic organic synthesis, the production of deuterated standards requires a "Loss-Averse" workflow to conserve expensive isotopic precursors.

Part 1: Chemical Profile & Specifications[2]

The substitution of five aromatic protons with deuterium significantly alters the mass spectral signature without affecting the chromatographic retention time, making MB-d5 an ideal internal standard.

| Property | Methyl Benzoate (Protium) | Methyl Benzoate-d5 (Deuterium) |

| Formula | ||

| MW ( g/mol ) | 136.15 | 141.18 |

| CAS | 93-58-3 | 68661-19-8 |

| Boiling Point | 199.6 °C | ~198-199 °C |

| Key NMR Signal | Aromatic multiplet (7.4-8.1 ppm) | Silent (No signal in aromatic region) |

| Target Isotopic Purity | N/A |

Part 2: Strategic Synthesis Architecture

To guarantee the specific labeling of the aromatic ring (positions 2,3,4,5,6) while leaving the methyl group protic, the Direct Esterification Pathway is the industry gold standard. Direct H/D exchange on the ester is possible but often leads to scrambling or lower isotopic incorporation.

Workflow Visualization

The following diagram outlines the critical path from raw isotope source to final purified product.

Figure 1: Critical path for the synthesis of Methyl Benzoate-d5, highlighting the conversion of deuterated precursors.

Part 3: Detailed Manufacturing Protocol

Phase 1: Precursor Qualification

Objective: Ensure Benzoic Acid-d5 starting material meets isotopic requirements before committing reagents.

-

Protocol: Dissolve 10 mg Benzoic Acid-d5 in DMSO-d6.

-

Validation: Run

-NMR. Integration of the aromatic region (7.0–8.0 ppm) must be

Phase 2: Fischer Esterification (The "Self-Validating" Reaction)

This step utilizes a large excess of methanol to drive the equilibrium forward, as water removal via azeotrope is difficult with methanol.

Reagents:

-

Benzoic Acid-d5 (1.0 eq)

-

Methanol, Anhydrous (10.0 eq) – Excess acts as solvent

-

Sulfuric Acid (

), Conc.[2][3] (0.1 eq) – Catalyst[4]

Step-by-Step Methodology:

-

Setup: Equip a 2-neck round-bottom flask with a magnetic stir bar, a reflux condenser, and a drying tube (calcium chloride) to prevent atmospheric moisture ingress.

-

Charging: Charge Benzoic Acid-d5 and Methanol. Stir until dissolved.

-

Catalysis: Add

dropwise. Caution: Exothermic. -

Reflux: Heat the mixture to a gentle reflux (approx. 65-70°C) for 4-6 hours.

-

In-Process Check (IPC):

-

Technique: Thin Layer Chromatography (TLC) or GC.

-

Self-Validating Logic: Spot the reaction mixture against the Benzoic Acid-d5 standard. The reaction is complete only when the starting material spot (

) has disappeared and the product spot (

-

Phase 3: Workup & Isolation[2][7]

-

Concentration: Remove excess methanol via rotary evaporation (bath temp < 40°C) to reduce solubility of the ester in the aqueous phase during extraction.

-

Quench: Pour the residue into ice-cold water (5x volume of residue).

-

Extraction: Extract with Dichloromethane (DCM) or Diethyl Ether (3 x volumes).

-

Neutralization: Wash the combined organic layer with saturated

solution.[5]-

Critical Check: Continue washing until effervescence (

evolution) ceases. This ensures all unreacted deuterated acid is removed.

-

-

Drying: Dry organic layer over Anhydrous

, filter, and concentrate.

Phase 4: Purification[2]

-

Method: Vacuum Distillation.

-

Parameters: MB-d5 boils at ~80°C at 15 mmHg.

-

Collection: Discard the first 5% (forerun) to remove solvent traces. Collect the main fraction.

Part 4: Quality Control & Isotopic Enrichment Analysis

The value of MB-d5 lies entirely in its isotopic purity. The following QC loop ensures the product is fit for use as a quantitative standard.

QC Logic Flow

Figure 2: Quality Control decision tree ensuring isotopic and chemical integrity.

Analytical Criteria

-

Isotopic Purity Calculation (NMR):

-

Mass Spectrometry (GC-MS):

-

Observe molecular ion (

) at m/z 141 . -

Verify absence of significant M-1 (m/z 140) or M-2 (m/z 139) peaks, which indicate incomplete deuteration.

-

References

-

Adam Cap. (2008). Fischer Esterification: Synthesizing Methyl Benzoate from Benzoic Acid. Retrieved from [Link]

-

National Institute of Standards and Technology (NIST). Preparation of benzoic acid of high purity. Journal of Research of the National Bureau of Standards. Retrieved from [Link]

-

University of Al-Mustansiriyah. Preparation of Methyl Benzoate Lab Manual. Retrieved from [Link]

Sources

- 1. CAS 68661-19-8: Benzoic-d5acid, methyl ester (7CI,9CI) [cymitquimica.com]

- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 3. personal.tcu.edu [personal.tcu.edu]

- 4. Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst [mdpi.com]

- 5. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. ckisotopes.com [ckisotopes.com]

A Guide to the Certificate of Analysis for Methyl Benzoate-d5: Ensuring Scientific Integrity

For researchers, scientists, and professionals in drug development, the reliability of starting materials is the bedrock of reproducible and accurate results. Isotopically labeled compounds, such as Methyl Benzoate-d5, are indispensable tools, serving as internal standards in quantitative mass spectrometry, tracers in metabolic studies, and key reagents in mechanistic investigations. Their utility, however, is directly proportional to their quality. This guide provides an in-depth technical examination of the Certificate of Analysis (CoA) for Methyl Benzoate-d5, moving beyond a simple checklist to explain the scientific principles behind the data, empowering users to critically evaluate and confidently utilize this crucial reagent.

The Central Role of a Certificate of Analysis

Key Identifiers for Methyl Benzoate-d5:

| Property | Value | Source |

| Chemical Name | Methyl 2,3,4,5,6-pentadeuteriobenzoate | [1] |

| CAS Number | 68661-19-8 | [1] |

| Molecular Formula | C₈D₅H₃O₂ | [1] |

| Accurate Mass | 141.0838 | [1] |

| Unlabeled CAS No. | 93-58-3 | [1][3] |

| Appearance | Colorless Liquid | [3] |

Deconstructing the CoA: Core Analytical Sections

A comprehensive CoA for Methyl Benzoate-d5 is built upon a foundation of orthogonal analytical techniques. Each method provides a unique piece of the quality puzzle. The two most critical parameters are Chemical Purity and Isotopic Purity (Enrichment) .

Identity and Structural Confirmation via NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive technique for confirming the molecular structure of an organic compound.[4] For an isotopically labeled species, it serves the dual purpose of verifying the overall chemical structure and confirming the positions of the deuterium labels.

-

¹H NMR (Proton NMR): In a high-quality Methyl Benzoate-d5 sample, the signals corresponding to the aromatic protons (phenyl ring) should be almost entirely absent. The only significant signal should be a singlet corresponding to the three protons of the methyl (-OCH₃) group. The integration of any residual aromatic signals relative to the methyl signal gives a preliminary indication of the level of deuteration.

-

¹³C NMR (Carbon NMR): This spectrum should show the expected number of carbon signals for the methyl benzoate structure. The carbons on the deuterated phenyl ring will exhibit splitting due to coupling with deuterium (a spin-1 nucleus), and their signals may be attenuated.

-

²H NMR (Deuterium NMR): This is a direct measurement of the deuterium atoms. For Methyl Benzoate-d5, it should show a signal in the aromatic region, confirming that the deuterium is located on the phenyl ring as expected.

Causality in Technique Selection: NMR is unparalleled for its ability to provide detailed structural information. It is the only common technique that directly verifies that the deuterium atoms are in the correct positions (the phenyl ring) and not scrambled elsewhere in the molecule.[5]

Chemical Purity Assessment by Chromatography

Chemical purity refers to the percentage of the material that is the specified compound, irrespective of its isotopic composition. For a volatile, thermally stable compound like methyl benzoate, Gas Chromatography (GC) is the ideal separation technique.[6]

-

Gas Chromatography-Mass Spectrometry (GC-MS): This is the gold standard for purity analysis of volatile compounds.[7] The sample is vaporized and separated based on its boiling point and interaction with a stationary phase in the GC column. The separated components then enter the mass spectrometer, which acts as a highly specific detector, providing mass information to identify the primary peak as methyl benzoate and to tentatively identify any impurity peaks. Chemical purity is typically determined by the area percentage of the main peak relative to all peaks in the chromatogram.

Protocol: Example GC-MS Method for Chemical Purity

-

Sample Preparation: Prepare a dilute solution of Methyl Benzoate-d5 (e.g., 1 mg/mL) in a volatile organic solvent like ethyl acetate or dichloromethane.

-

Instrumentation: Use a GC system equipped with a standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) coupled to a mass spectrometer.

-

GC Conditions:

-

Injector Temperature: 250 °C

-

Injection Volume: 1 µL (with appropriate split ratio, e.g., 50:1)

-

Carrier Gas: Helium at a constant flow of 1 mL/min.

-

Oven Program: Start at 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 250 °C and hold for 5 minutes.

-

-

MS Conditions:

-

Ion Source: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230 °C.

-

Scan Range: 40-350 amu.

-

-

Data Analysis: Integrate all peaks in the total ion chromatogram (TIC). Calculate the area percent of the Methyl Benzoate-d5 peak to determine chemical purity.

Isotopic Purity and Enrichment by Mass Spectrometry

This is arguably the most critical section of the CoA for a deuterated standard. It quantifies the success of the isotopic labeling. Mass spectrometry is the definitive technique for this measurement, as it separates ions based on their mass-to-charge ratio.[8][9]

The analysis of a deuterated compound reveals a cluster of ions (isotopologues) corresponding to molecules with varying numbers of deuterium atoms. For Methyl Benzoate-d5, we would expect to see ions for:

-

d₅ (the desired product)

-

d₄ (containing one less deuterium)

-

d₃, d₂, d₁, and d₀ (unlabeled)

Key Definitions:

-

Isotopic Enrichment: Refers to the percentage of deuterium at a specific labeled position.[10] For a product to be >98% enriched, each of the five positions on the ring has a >98% probability of being a deuterium.

-

Isotopic Purity (Species Abundance): Refers to the percentage of the total molecular population that is the desired fully deuterated species (d₅).[10][11] This is the most important value for users of internal standards. High isotopic enrichment is required to achieve high isotopic purity. It is best to select deuterated compounds with at least 98% isotopic enrichment.[12]

Causality in Technique Selection: Mass spectrometry directly measures the parameter of interest: mass. By comparing the relative intensities of the d₅ isotopologue to the d₀-d₄ species, it provides a quantitative measure of the isotopic distribution.[13] High-resolution mass spectrometry (HRMS) is particularly powerful as it can resolve the desired deuterated compound from potential isobaric interferences.[9]

Typical Isotopic Purity Data:

| Species | Mass | Relative Abundance |

| d₀ (unlabeled) | 136.05 | < 0.1% |

| d₁ | 137.06 | < 0.1% |

| d₂ | 138.06 | < 0.2% |

| d₃ | 139.07 | < 0.5% |

| d₄ | 140.07 | ~ 1.5% |

| d₅ (desired) | 141.08 | > 98% |

Workflow and Data Interpretation

The certification of a batch of Methyl Benzoate-d5 follows a logical and self-validating workflow.

Conclusion: The CoA as a Guarantee of Quality

For the scientist in discovery, development, or quality control, the Certificate of Analysis is the primary document that underwrites the integrity of their results. Understanding the methodologies and data presented within the CoA for Methyl Benzoate-d5 is not a trivial exercise; it is a fundamental aspect of good scientific practice. By appreciating the roles of NMR in structural validation and GC-MS in the orthogonal determination of both chemical and isotopic purity, researchers can confidently select high-quality reagents, ensure the validity of their data, and accelerate their scientific objectives. An investment in scrutinizing the CoA is an investment in the reliability and reproducibility of science itself.

References

-

Alpha Chemika. (n.d.). Certificate of Analysis - Methyl Benzoate. Retrieved February 5, 2024, from [Link]

-

Yadav, R., Kumar, P., Singh, G., & Singh, B. (2018). A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR. Analytical Methods, 10(37), 4588-4596. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7150, Methyl benzoate. Retrieved February 5, 2024, from [Link]

-

Wikipedia. (n.d.). Methyl benzoate. Retrieved February 5, 2024, from [Link]

-

Wikipedia. (n.d.). Gas chromatography–mass spectrometry. Retrieved February 5, 2024, from [Link]

-

Valverde, A., Aguilera-Luiz, M. M., & Romero-González, R. (2014). Determination of the enrichment of isotopically labelled molecules by mass spectrometry. Journal of Mass Spectrometry, 49(10), 1033-1039. [Link]

-

Almac Group. (n.d.). CASE STUDY - Determination of Isotopic Purity by Accurate Mass LC/MS. Retrieved February 5, 2024, from [Link]

- Opella, S. J., & Marassi, F. M. (2012). Isotope Labeling for Solution and Solid-State NMR Spectroscopy of Membrane Proteins. In Isotopes for NMR of Biomolecules (pp. 141-160). Royal Society of Chemistry.

-

Concert Pharmaceuticals. (2023). Beyond Purity: Characterizing the Isotopologue Profile of a Deuterated API. Retrieved February 5, 2024, from [Link]

-

Chemistry LibreTexts. (n.d.). Lab 5: Gas Chromatography/Mass Spectrometry (GC/MS). Retrieved February 5, 2024, from [Link]

-

ResolveMass Laboratories Inc. (n.d.). Deuterated Standards for LC-MS Analysis. Retrieved February 5, 2024, from [Link]

-

LCGC International. (2023). Breakthrough Method for Peptide Purity Analysis: Gas Chromatography–Isotope Dilution Infrared Spectrometry Takes Center Stage. Retrieved February 5, 2024, from [Link]

-

National Institute of Standards and Technology. (n.d.). Gas Chromatography – Mass Spectrometry (GC−MS). Retrieved February 5, 2024, from [Link]

-

Journal of Chemical and Pharmaceutical Sciences. (n.d.). 1HNMR spectrometry in structural elucidation of organic compounds. Retrieved February 5, 2024, from [Link]

-

Lobachemie. (n.d.). Methyl benzoate, 99%, COA. Retrieved February 5, 2024, from [Link]

-

Wang, Y., et al. (2022). Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry. Rapid Communications in Mass Spectrometry, 36(21), e9381. [Link]

-

Phersei, T., & Dwivedi, P. (2021). High Information Spectroscopic Detection Techniques for Gas Chromatography. Separations, 8(11), 209. [Link]

- Gardner, K. H., & Kay, L. E. (1998). New developments in isotope labeling strategies for protein solution NMR spectroscopy. Current Opinion in Structural Biology, 8(5), 621-628.

-

ResearchGate. (n.d.). Determination of Isotopic Purity by Accurate Mass LC/MS. Retrieved February 5, 2024, from [Link]

- Sreeramulu, S., et al. (2019). Selective isotope labeling for NMR structure determination of proteins in complex with unlabeled ligands. Journal of Biomolecular NMR, 73(6-7), 289-299.

-

International Labour Organization & World Health Organization. (n.d.). ICSC 1187 - METHYL BENZOATE. Retrieved February 5, 2024, from [Link]

Sources

- 1. Buy Online CAS Number 68661-19-8 - TRC - Methyl Benzoate-2,3,4,5,6-d5 | LGC Standards [lgcstandards.com]

- 2. clearsynth.com [clearsynth.com]

- 3. Methyl benzoate - Wikipedia [en.wikipedia.org]

- 4. jchps.com [jchps.com]

- 5. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Gas chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]

- 8. Determination of the enrichment of isotopically labelled molecules by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. isotope.com [isotope.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. resolvemass.ca [resolvemass.ca]

- 13. researchgate.net [researchgate.net]

Methodological & Application

Application Note: Methyl Benzoate-d5 as a High-Precision Internal Standard for GC-MS Quantitation

Executive Summary & Scientific Rationale

In the quantitative analysis of Volatile Organic Compounds (VOCs), particularly aromatic esters, matrix interference and ionization suppression often compromise data integrity. Methyl Benzoate-d5 (Ring-d5) serves as an ideal Internal Standard (IS) for the quantitation of methyl benzoate and chemically related esters.

Unlike external standardization, which fails to account for sample-specific variances, the use of Methyl Benzoate-d5 enables a Stable Isotope Dilution Assay (SIDA) . Because the deuterated isotopologue shares nearly identical physicochemical properties with the target analyte (vapor pressure, solubility, pKa) but possesses a distinct mass spectral signature, it provides:

-

Auto-Correction for Extraction Efficiency: Any loss of analyte during Liquid-Liquid Extraction (LLE) or SPME is mirrored by the IS.

-

Normalization of Injection Variability: Corrects for split-ratio fluctuations in GC inlets.

-

Carrier Effect: High concentrations of the deuterated standard can occupy active sites in the liner and column, preventing the adsorption of trace-level native analytes.

Target Applications

-

Fungal Metabolite Screening: Detection of Microbial Volatile Organic Compounds (MVOCs) in building materials (e.g., Aspergillus spp.).

-

Pharmaceutical Impurity Profiling: Quantitation of genotoxic ester impurities.

-

Flavor & Fragrance Analysis: Quality control of essential oils and synthetic aromatics.

Chemical Profile & Mass Spectral Characteristics

To implement this standard effectively, the analyst must distinguish the isotopologue from the native analyte using Selected Ion Monitoring (SIM). The commercially available standard is typically Methyl Benzoate-2,3,4,5,6-d5 (Ring-d5).

Table 1: Physicochemical and Spectral Comparison

| Feature | Native Methyl Benzoate | Methyl Benzoate-d5 (IS) | Rationale for Selection |

| CAS Number | 93-58-3 | 68661-19-8 | Distinct commercial availability. |

| Formula | Ring deuteration is stable against H/D exchange. | ||

| Molecular Weight | 136.15 g/mol | 141.18 g/mol | +5 Da shift allows clean spectral resolution. |

| Quantifier Ion | m/z 136 ( | m/z 141 ( | Molecular ion is stable and abundant. |

| Qualifier Ion 1 | m/z 105 ( | m/z 110 ( | Loss of methoxy group (-31). Ring remains intact (+5 shift). |

| Qualifier Ion 2 | m/z 77 ( | m/z 82 ( | Phenyl cation. Ring remains intact (+5 shift). |

| Retention Time | ~10.45 min | ~10.43 min | Deuterated analogs often elute slightly earlier than native compounds due to the inverse isotope effect. |

Experimental Protocols

Protocol A: Stock Solution Preparation

Pre-requisite: All glassware must be silanized to prevent ester hydrolysis or adsorption.

-

Primary Stock (IS-Stock): Weigh 10.0 mg of Methyl Benzoate-d5 into a 10 mL volumetric flask. Dilute to volume with HPLC-grade Methanol. (Conc: 1,000 µg/mL).[1]

-

Working Internal Standard (WIS): Dilute 100 µL of IS-Stock into 10 mL of Methanol. (Conc: 10 µg/mL).

-

Stability: Store at -20°C. Stable for 6 months. Verify concentration against a fresh native standard monthly.

Protocol B: Automated SPME-GC-MS for Fungal VOCs

This method is optimized for detecting trace methyl benzoate emissions from moldy building materials (gypsum, wallpaper).[2]

1. Sample Preparation

-

Matrix: Cut 1g of sample material (e.g., gypsum board).

-

Vial: Place in a 20 mL headspace vial.

-

Spike: Add 5 µL of WIS (10 µg/mL) directly onto the sample.

-

Equilibration: Seal with magnetic screw cap (PTFE/Silicone septum). Incubate at 50°C for 10 mins.

2. SPME Extraction Parameters

-

Fiber: Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) 50/30 µm.

-

Extraction: 30 minutes at 50°C with agitation (250 rpm).

-

Desorption: 3 minutes in GC inlet at 250°C.

3. GC-MS Acquisition Parameters

| Parameter | Setting |

| Instrument | GC-MS (Single Quadrupole) |

| Column | Rxi-5ms or DB-5MS (30m x 0.25mm x 0.25µm) |

| Carrier Gas | Helium @ 1.0 mL/min (Constant Flow) |

| Inlet | Splitless Mode (Purge flow 50 mL/min after 1.0 min) |

| Oven Program | 40°C (hold 2 min) |

| Transfer Line | 280°C |

| Source Temp | 230°C |

| Acquisition | SIM Mode (Dwell time: 50ms per ion) |

| SIM Groups | Group 1 (8-12 min): 136, 105, 77 (Native); 141, 110, 82 (d5-IS) |

Workflow Visualization

The following diagram illustrates the Stable Isotope Dilution Assay (SIDA) logic, ensuring that extraction losses are mathematically nullified.

Caption: SIDA Workflow. The co-extraction of the d5-isotopologue ensures that any physical loss during the 'Red' phase is compensated in the final ratio calculation.

Data Analysis & Validation

Calculation of Response Factor (RF)

Before analyzing unknowns, establish the Relative Response Factor (RRF) using a calibration curve containing both Native (

Quantitation of Unknowns

Note: Because Methyl Benzoate-d5 is chemically nearly identical to the analyte, the RRF is typically close to 1.0, but it must be determined experimentally to account for slight differences in ionization efficiency.

Quality Assurance Criteria

-

Ion Ratios: The ratio of quantifier/qualifier ions (e.g., 141/110 for the IS) must be within ±20% of the reference standard.

-

Retention Time: The IS peak should elute within ±0.05 min of the expected time.

-

Blank Check: Analyze a solvent blank to ensure no "crosstalk" (i.e., the d5 standard does not contain native methyl benzoate impurities). High-purity d5 (>99 atom % D) is required.

References

-

National Institute of Standards and Technology (NIST). Methyl Benzoate Mass Spectrum (Native). NIST Chemistry WebBook, SRD 69.[3] Retrieved from [Link]

-

U.S. Environmental Protection Agency (EPA). Method 8260B: Volatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS).[4] Retrieved from [Link]

-

National Institutes of Health (NIH) / PubMed. Methyl benzoate as a marker for the detection of mold in indoor building materials. Retrieved from [Link] (Search Term: Methyl benzoate fungal biomarker)

Sources

Application Note: Precise Quantification of Methyl Benzoate in Complex Matrices via Isotope Dilution GC-MS

Abstract

This protocol details a robust methodology for the quantification of Methyl Benzoate at trace levels (ppb/ppt) using Isotope Dilution Mass Spectrometry (IDMS) . While Methyl Benzoate is a common ester used in perfumery, its detection is critical in two distinct high-stakes fields: environmental forensics , where it serves as a volatile biomarker for Aspergillus and Penicillium mold growth in damp building materials, and forensic toxicology , where it acts as a degradation marker for cocaine.

This guide utilizes Methyl Benzoate-d5 (phenyl-d5) as the internal standard. The use of a deuterated analog is essential to correct for the non-linear matrix effects inherent in Solid Phase Microextraction (SPME) and to compensate for signal drift caused by humidity or matrix complexity in the mass spectrometer.

Introduction & Principle

The Challenge: Volatility and Matrix Interference

Methyl benzoate is a semi-volatile organic compound (SVOC) with high vapor pressure. Traditional liquid-liquid extraction often results in analyte loss during solvent evaporation. Furthermore, in complex matrices like moldy gypsum board or biological fluids, matrix components compete for adsorption sites on SPME fibers, leading to variable recovery rates.

The Solution: Isotope Dilution Mass Spectrometry (IDMS)

IDMS is the "gold standard" for quantification.[1] By spiking the sample with Methyl Benzoate-d5 , a stable isotope-labeled analog, we create a self-correcting system.

-

Physicochemical Mirroring: The d5-analog has nearly identical volatility, adsorption coefficient, and chromatographic retention time to the native analyte.

-

Matrix Compensation: Any loss of native methyl benzoate during extraction or thermal desorption is mirrored by an identical loss of the d5-standard.

-

Quantification: The ratio of the native signal to the d5 signal is used for calculation, rendering the result independent of absolute recovery.

Materials & Properties

Target Analyte & Internal Standard

| Compound | CAS Number | Formula | MW ( g/mol ) | Key Function |

| Methyl Benzoate | 93-58-3 | C₈H₈O₂ | 136.15 | Target Analyte (Mold VOC / Drug Marker) |

| Methyl Benzoate-d5 | 68661-19-8 | C₈H₃D₅O₂ | 141.18 | Internal Standard (IS) |

Reagents

-

Solvent: Methanol (LC-MS Grade) for stock solution preparation.

-

Matrix Modifier: Sodium Chloride (NaCl), analytical grade (to enhance headspace partitioning via the "salting-out" effect).

-

Water: Ultra-pure water (18.2 MΩ·cm) for blank preparation.

Experimental Protocol

Standard Preparation

Objective: Create a calibration curve spanning 1 ppb to 500 ppb.

-

Stock Solution A (Native): Dissolve 10 mg Methyl Benzoate in 10 mL Methanol (1000 ppm).

-

Stock Solution B (IS - d5): Dissolve 10 mg Methyl Benzoate-d5 in 10 mL Methanol (1000 ppm).

-

Working IS Solution: Dilute Stock B to 500 ppb in Methanol. This will be spiked into every sample at a constant volume.

-

Calibration Standards: Prepare 6 levels (e.g., 1, 10, 50, 100, 250, 500 ppb) in water (or matrix match) by diluting Stock A.

-

Spiking: Add 10 µL of Working IS Solution to 10 mL of each calibration standard and sample.

Sample Preparation (Headspace SPME)

Methodology adapted for building materials (drywall/wallpaper) or aqueous samples.

-

Weighing: Place 1.0 g of solid sample (finely cut) or 10 mL of liquid sample into a 20 mL headspace vial.

-

Salting Out: Add 3.0 g NaCl to the vial (if liquid) or moisten solid samples with 2 mL saturated NaCl solution.

-

IS Addition: Spike with the deuterated internal standard (as per step 4.1.5). Cap immediately with a magnetic screw cap with PTFE/Silicone septum.

-

Equilibration: Agitate at 500 rpm at 60°C for 15 minutes .

Instrumental Analysis (GC-MS)

System: Agilent 7890B GC / 5977B MSD (or equivalent). Inlet: Split/Splitless (operated in Splitless mode for trace analysis).

SPME Parameters

-

Fiber: Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) 50/30 µm. Reason: This "triple phase" fiber covers the wide polarity range of potential co-contaminants while capturing the aromatic ester effectively.

-

Extraction: 30 minutes at 60°C (Headspace).

-

Desorption: 3 minutes at 250°C in the GC inlet.

GC Conditions

-

Column: Rxi-5Sil MS or DB-5ms (30 m × 0.25 mm × 0.25 µm).

-

Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).

-

Oven Program:

-

40°C hold for 2 min (Focus volatiles).

-

Ramp 10°C/min to 150°C.

-

Ramp 25°C/min to 280°C, hold 3 min (Bake out).

-

MS Acquisition (SIM Mode)

To achieve maximum sensitivity, use Selected Ion Monitoring (SIM) .

| Analyte | Retention Time (approx) | Quantifier Ion (m/z) | Qualifier Ions (m/z) | Dwell Time |

| Methyl Benzoate (d0) | 8.4 min | 105 (Benzoyl) | 136 (M+), 77 (Phenyl) | 50 ms |

| Methyl Benzoate-d5 (IS) | 8.4 min | 110 (Benzoyl-d5) | 141 (M+), 82 (Phenyl-d5) | 50 ms |

Note: The d5 isotope elutes slightly earlier (approx 0.02 - 0.05 min) than the native due to the deuterium isotope effect, but they effectively co-elute.

Workflow Visualization

Figure 1: Step-by-step workflow for the Isotope Dilution Mass Spectrometry analysis of Methyl Benzoate.

Data Analysis & Calculation

1. Integration: Integrate the peak area of the Quantifier Ion for the Native (m/z 105) and the Internal Standard (m/z 110).

2. Response Ratio (

3. Calibration Curve:

Plot

4. Final Calculation:

Results Interpretation & Troubleshooting

Linearity & Recovery

-

Linearity: The method typically yields an

across the 1–500 ppb range. -

Limit of Detection (LOD): Using SPME-GC-MS, LODs as low as 0.5 ppb are achievable.

Common Issues

| Issue | Probable Cause | Corrective Action |

| Low IS Recovery | Competition on SPME fiber | Reduce sample weight or incubation time; ensure d5 spike is consistent. |

| Peak Tailing | Active sites in inlet | Change liner (use deactivated splitless liner with glass wool). |

| Signal Drift | Moisture in MS source | Ensure bake-out time in GC method is sufficient; check water trap. |

| Interference at m/z 105 | Co-eluting aromatics | Switch Quantifier to m/z 136 (M+), though sensitivity will decrease. |

References

-

Mold Volatiles: Methyl benzoate as a marker for the detection of mold in indoor building materials.[2] (2006).[3][4][5] National Institutes of Health (NIH).

-

Forensic Application: Formation of methyl benzoate from cocaine hydrochloride under different temperatures and humidities.[6] (2000). Microgram Journal.

-

Chemical Data: Methyl Benzoate-d5 Properties and CAS. (2023). LGC Standards.

-

Methodology: Solid Phase Microextraction (SPME) for Trace Analysis.[3] (2018). Agilent Technologies Application Note.

Sources

Application Note: High-Precision Quantification of Volatile Organic Compounds (VOCs) using Methyl Benzoate-d5 via HS-SPME-GC-MS

Executive Summary & Core Directive

This guide details the protocol for utilizing Methyl Benzoate-d5 (CAS: 68661-19-8) as a stable isotope-labeled internal standard (SIL-IS) for the quantification of volatile organic compounds (VOCs). While Methyl Benzoate is a common metabolite in biological systems and a marker for fungal contamination (mold), its quantification in complex matrices (biofluids, pharmaceutical stability samples, or building materials) is plagued by matrix effects.

The Solution: Isotope Dilution Mass Spectrometry (IDMS). By spiking samples with Methyl Benzoate-d5, researchers can normalize extraction efficiency (specifically in Solid Phase Microextraction - SPME) and instrument response in real-time. This protocol focuses on a Headspace-SPME-GC-MS workflow, the gold standard for trace VOC analysis.

Chemical Profile & Mechanism

The Internal Standard: Methyl Benzoate-d5

Unlike external standards, Methyl Benzoate-d5 possesses nearly identical physicochemical properties to the target analyte (Methyl Benzoate) but is spectrally distinct due to the deuterium labeling on the phenyl ring.

| Property | Methyl Benzoate (Target) | Methyl Benzoate-d5 (IS) |

| Formula | ||

| MW | 136.15 g/mol | 141.18 g/mol |

| Boiling Point | 199.6 °C | ~199 °C |

| Key MS Ions | m/z 136, 105, 77 | m/z 141, 110, 82 |

| Structure | Phenyl ring protons | Phenyl ring deuterons ( |

The Mechanism of Correction

In HS-SPME (Headspace Solid Phase Microextraction), equilibrium is competitive. If a sample matrix (e.g., plasma or a drug formulation) is viscous or high in salt, the release of VOCs into the headspace is suppressed.

-

Without IS: The signal drops, leading to false negatives.

-

With d5-IS: The d5 isotope experiences the exact same suppression. By calculating the ratio of Target Area / IS Area, the suppression factor cancels out.

Expert Insight: Deuterated compounds often exhibit a slightly shorter retention time (inverse isotope effect) on non-polar columns (e.g., DB-5ms) due to slightly lower lipophilicity. Expect Methyl Benzoate-d5 to elute 0.02–0.05 minutes before the unlabeled target.

Experimental Protocol

Reagents & Materials

-

Target: Methyl Benzoate (Analytical Standard, >99%).

-

Internal Standard: Methyl Benzoate-d5 (99 atom % D).[1]

-

Solvent: Methanol (LC-MS Grade) for stock preparation.

-

SPME Fiber: Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) 50/30 µm.

-

Reasoning: This "triple phase" fiber covers a wide polarity and molecular weight range, ideal for aromatics like benzoates.

-

Standard Preparation

-

Stock A (Target): Dissolve Methyl Benzoate in Methanol to 1000 µg/mL.

-

Stock B (IS): Dissolve Methyl Benzoate-d5 in Methanol to 1000 µg/mL.

-

Working IS Solution: Dilute Stock B to 10 µg/mL in Methanol.

-

Critical Step: Spike 5 µL of Working IS into every 10 mL sample vial (final mass 50 ng).

-

Sample Preparation (HS-SPME)

-

Vial: 20 mL Headspace vial with magnetic screw cap (PTFE/Silicone septum).

-

Sample Volume: 2 mL (liquid) or 1 g (solid).

-

Salt Addition: Add 0.5 g NaCl to liquid samples to induce the "salting-out" effect, driving aromatics into the headspace.

-

Incubation: 60°C for 15 min (Agitation: 250 rpm).

-

Extraction: Expose SPME fiber for 30 min at 60°C.

GC-MS Instrumentation Parameters

System: Agilent 7890B GC / 5977A MSD (or equivalent).

| Parameter | Setting | Rationale |

| Column | DB-5ms UI (30m x 0.25mm x 0.25µm) | Low bleed, excellent separation of aromatics. |

| Inlet | Splitless Mode, 260°C | Maximize sensitivity for trace analysis. |

| Desorption | 3 minutes | Ensures no carryover on the fiber. |

| Carrier Gas | Helium @ 1.0 mL/min | Constant flow. |

| Oven Program | 40°C (2 min) | Slow ramp captures volatiles; high finish cleans column. |

| Transfer Line | 280°C | Prevents condensation of heavier matrix components. |

Mass Spectrometry Acquisition (SIM Mode)

Selected Ion Monitoring (SIM) is required for maximum sensitivity and selectivity.

| Compound | Ret Time (approx) | Quant Ion (m/z) | Qualifier Ions (m/z) | Dwell Time |

| Methyl Benzoate-d5 | 12.35 min | 141 | 110, 82 | 50 ms |

| Methyl Benzoate | 12.38 min | 136 | 105, 77 | 50 ms |

Visualizing the Workflow

The following diagram illustrates the critical path of the IDMS workflow, highlighting where the error correction occurs.

Figure 1: The IDMS workflow. Note that both the Target and the IS undergo the same equilibrium variations, allowing the final ratio calculation to negate matrix effects.

Validation Strategy (Self-Validating System)

To ensure "Trustworthiness," the method must pass specific performance criteria.

Linearity & Range

Construct a calibration curve using the Response Ratio (Y-axis) vs. Concentration Ratio (X-axis).

Recovery (Matrix Effect Check)

Spike Methyl Benzoate into three distinct matrices (e.g., water, plasma, cell media) at low, medium, and high concentrations.

-

Calculation: Compare the calculated concentration against the theoretical spike.

-

Target: 85% – 115% recovery.

-

Note: If absolute area counts drop by >50% in matrix vs. water, but the ratio remains constant, the IS is working correctly.

Limit of Detection (LOD)

For Methyl Benzoate using SPME-GC-MS in SIM mode:

-

LOD: Typically < 1 ng/mL (ppb).

-

Calculation:

(where

Troubleshooting & Expert Tips

-

Crosstalk: Ensure your MS resolution is sufficient. Although m/z 136 and 141 are 5 amu apart, high concentrations of the unlabeled target can sometimes show minor isotopic overlap if the detector is saturated. Always check the blank after a high standard.

-

Fiber Ghosting: Benzoates are "sticky." If you see carryover, increase the post-injection fiber bake-out time to 5 minutes at 260°C.

-

pH Sensitivity: Methyl benzoate is an ester.[3][4] Avoid highly alkaline matrices (pH > 9) during extraction, as this leads to hydrolysis (converting it to benzoic acid and methanol), which will destroy the analyte before measurement. Adjust sample pH to ~4-5 if necessary.

References

-

Sigma-Aldrich. (n.d.). Methyl benzoate analytical standard. Retrieved from

-

U.S. EPA. (1996). Method 8260B: Volatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS). Retrieved from

-

Parkins, D. et al. (2008).[2] Assessment of matrix effects on methyl benzoate, a potential biomarker for detection of outgassed semi-volatiles from mold in indoor building materials. Bulletin of Environmental Contamination and Toxicology. Retrieved from

-

NIST. (2023). Benzoic acid, methyl ester Mass Spectrum. NIST Chemistry WebBook, SRD 69. Retrieved from

-

Restek. (n.d.). Chromatogram: Food Packaging Volatiles by Purge & Trap GC/MS. Retrieved from

Sources

- 1. CAS 68661-19-8: Benzoic-d5acid, methyl ester (7CI,9CI) [cymitquimica.com]

- 2. Assessment of matrix effects on methyl benzoate, a potential biomarker for detection of outgassed semi-volatiles from mold in indoor building materials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Methyl benzoate - Wikipedia [en.wikipedia.org]

- 4. methyl benzoate, 93-58-3 [thegoodscentscompany.com]

Application Note: High-Precision Quantitation of Methyl Benzoate in Environmental Matrices using Methyl Benzoate-d5

Executive Summary

Methyl benzoate is a critical volatile organic compound (VOC) serving as a dual-purpose biomarker: it indicates active fungal growth (Aspergillus and Penicillium spp.) in indoor environments and acts as a primary environmental degradation marker for cocaine in forensic wastewater analysis.

However, the analysis of methyl benzoate is plagued by high volatility and significant matrix interference in complex samples (e.g., damp drywall, wastewater sludge). This Application Note details a robust quantitation protocol using Methyl Benzoate-d5 (Ring-d5) as a surrogate Internal Standard (IS). By employing Isotope Dilution Mass Spectrometry (IDMS), this method corrects for extraction inefficiencies and matrix-induced ionization suppression, ensuring data integrity compliant with EPA Method 8270D/E standards.

Physicochemical Profile & Target Analytes[1][2][3][4][5][6]

Understanding the isotopic shift is crucial for setting Mass Spectrometry (MS) Single Ion Monitoring (SIM) windows. The d5-variant typically possesses a deuterated phenyl ring, shifting the molecular ion and primary fragments by +5 Da.

| Property | Methyl Benzoate (Native) | Methyl Benzoate-d5 (Internal Standard) |

| CAS Number | 93-58-3 | 68661-19-8 |

| Formula | C₈H₈O₂ | C₈H₃D₅O₂ |

| Molecular Weight | 136.15 g/mol | 141.18 g/mol |

| Boiling Point | 199.6 °C | ~198–199 °C (Isotope effect negligible) |

| Quantitation Ion (m/z) | 136 (M⁺), 105 (C₆H₅CO⁺) | 141 (M⁺), 110 (C₆D₅CO⁺) |

| Qualifier Ion (m/z) | 77 (C₆H₅⁺) | 82 (C₆D₅⁺) |

Analytical Strategy: The Isotope Dilution Advantage

In environmental analysis, "absolute" recovery is a myth. Analytes are lost during extraction (SPME competition or LLE partitioning) and suppressed during ionization.

The Mechanism: Methyl Benzoate-d5 is chemically identical to the target but mass-distinct. By spiking the d5-IS before any sample manipulation, it experiences the exact same physical losses and matrix effects as the native target.

-

If extraction efficiency drops to 60% due to matrix viscosity: Both Native and d5 drop to 60%.

-

Result: The ratio of Native/d5 remains constant, preserving quantitative accuracy.

Diagram 1: The IDMS Workflow

This diagram illustrates the self-correcting logic of the protocol.

Caption: Workflow demonstrating how pre-extraction spiking corrects for analyte loss during the extraction phase.

Protocol A: Indoor Air & Mold Analysis (SPME-GC-MS)

Context: Detection of Microbial VOCs (MVOCs) from damp building materials. Technique: Headspace Solid Phase Microextraction (HS-SPME).

Materials

-

Fiber: Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) 50/30 µm (Gray notch). Rationale: The "bipolar" nature of this fiber captures the semi-polar ester effectively.

-

Vials: 20 mL headspace vials with magnetic screw caps.

Step-by-Step Methodology

-

Sample Collection:

-

Place 1.0 g of building material (drywall/wallpaper) into the 20 mL vial.

-

Critical Step: Immediately add 5 µL of Methyl Benzoate-d5 working solution (10 ppm in methanol) directly onto the sample matrix.

-

Seal immediately with PTFE/silicone septum.

-

-

Incubation & Extraction:

-

Incubate at 60°C for 15 minutes (agitation: 500 rpm).

-

Insert SPME fiber; expose to headspace for 30 minutes at 60°C.

-

Note: Heat promotes the volatilization of the ester from the solid matrix into the headspace.

-

-

GC-MS Configuration (Agilent 7890/5977 or equivalent):

-

Inlet: Splitless mode, 250°C. Desorb fiber for 2 minutes.

-

Column: DB-5ms UI (30m x 0.25mm x 0.25µm).

-

Oven: 40°C (hold 2 min) → 10°C/min → 220°C.

-

MS Acquisition: SIM Mode.

-

Window 1 (Native): 136.0, 105.0, 77.0

-

Window 2 (d5-IS): 141.0, 110.0, 82.0

-

-

Protocol B: Wastewater & Forensic Analysis (LLE-GC-MS)

Context: Tracing cocaine degradation products or industrial effluent (EPA 8270E). Technique: Liquid-Liquid Extraction (LLE).[1]

Step-by-Step Methodology

-

Sample Pre-treatment:

-

Measure 1000 mL of sample.[2] Check pH; adjust to pH < 2 with H₂SO₄ to inhibit biological degradation during holding.

-

Spike: Add 1.0 mL of Methyl Benzoate-d5 surrogate standard (50 µg/mL).

-

-

Extraction (Separatory Funnel):

-

Add 60 mL Methylene Chloride (DCM). Shake vigorously for 2 minutes.

-

Allow layers to separate. Collect the organic (bottom) layer.

-

Repeat extraction 2x more. Combine extracts.

-

-

Concentration:

-

Analysis:

-

Inject 1 µL into GC-MS.

-

Use the same MS SIM parameters as Protocol A.

-

Data Analysis & Quality Control

Calculating Relative Response Factor (RRF)

Before analyzing samples, establish the RRF using a calibration standard containing both Native (Analyte) and d5 (IS) at known concentrations.

Quantitating the Unknown

QC Criteria (Self-Validating System)

-

IS Recovery: The absolute area of the d5-IS in samples must be within 50–150% of the area in the calibration blank.

-

Failure:[5] If <50%, indicates severe matrix suppression or extraction failure. Dilute sample and re-run.

-

-

Retention Time Shift: The d5 peak should elute slightly earlier (0.02–0.05 min) than the native peak due to the deuterium isotope effect on polarity. This confirms correct peak identification.

Diagram 2: Spectral Deconvolution Logic

Visualizing how the MS separates the co-eluting isotopologues.

Caption: Separation of chemically identical compounds occurs in the mass detector, not the chromatographic column.

References

-

U.S. Environmental Protection Agency. (2018).[5] Method 8270E: Semivolatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS). SW-846 Update VI.

-

National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 7150, Methyl benzoate.[6]

-

Waggoner, L. P., et al. (1997). Canine Olfactory Sensitivity to Cocaine Hydrochloride and Methyl Benzoate. Journal of Comparative Psychology. (Discusses Methyl Benzoate as the volatile signature of cocaine).[4]

-

Clearsynth. (2023).[7] Methyl Benzoate-d5 Product Data & CAS 68661-19-8.[7]

-

Separation Science. (2023). Relative Response Factor: Accurate Quantification in Chromatography.[8]